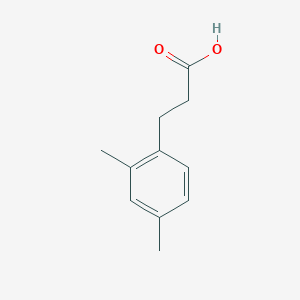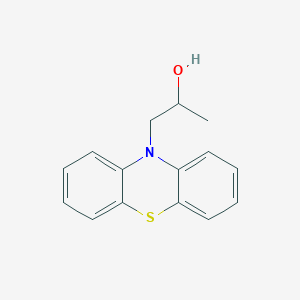![molecular formula C11H11NO B130549 [4-(1H-吡咯-1-基)苯基]甲醇 CAS No. 143426-51-1](/img/structure/B130549.png)
[4-(1H-吡咯-1-基)苯基]甲醇
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[4-(1H-Pyrrol-1-yl)phenyl]methanol is an organic compound with the molecular formula C11H11NO and a molecular weight of 173.21 g/mol . It is also known by several synonyms, including 4-1h-pyrrol-1-yl phenyl methanol, 4-pyrrol-1-yl benzyl alcohol, and 4-pyrrolylphenyl methan-1-ol . This compound features a pyrrole ring attached to a phenyl group, which is further connected to a methanol group. It is a solid at room temperature with a melting point of 102-105°C .
科学研究应用
[4-(1H-Pyrrol-1-yl)phenyl]methanol has diverse applications in scientific research, spanning chemistry, biology, medicine, and industry .
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug discovery.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [4-(1H-Pyrrol-1-yl)phenyl]methanol can be achieved through various synthetic routes. One common method involves the reaction of 4-bromo-1H-pyrrole with benzyl alcohol under palladium-catalyzed conditions . The reaction typically proceeds in the presence of a base such as potassium carbonate and a ligand like triphenylphosphine. The reaction mixture is heated to reflux, and the product is isolated through standard workup procedures.
Industrial Production Methods
Industrial production of [4-(1H-Pyrrol-1-yl)phenyl]methanol may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the compound meets the required specifications .
化学反应分析
Types of Reactions
[4-(1H-Pyrrol-1-yl)phenyl]methanol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form the corresponding alkane using reducing agents like lithium aluminum hydride.
Substitution: The pyrrole ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Nitric acid (HNO3) for nitration, halogens (Cl2, Br2) for halogenation
Major Products Formed
Oxidation: 4-(1H-Pyrrol-1-yl)benzaldehyde, 4-(1H-Pyrrol-1-yl)benzoic acid
Reduction: 4-(1H-Pyrrol-1-yl)phenylmethane
Substitution: 4-(1H-Pyrrol-1-yl)-2-nitrophenylmethanol, 4-(1H-Pyrrol-1-yl)-2-chlorophenylmethanol
作用机制
The mechanism of action of [4-(1H-Pyrrol-1-yl)phenyl]methanol involves its interaction with specific molecular targets and pathways . The compound can act as an inhibitor or modulator of certain enzymes and receptors, influencing various biochemical processes. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
相似化合物的比较
[4-(1H-Pyrrol-1-yl)phenyl]methanol can be compared with other similar compounds, such as pyrrole derivatives and phenylmethanol analogs[6][6].
Pyrrole Derivatives: Compounds like 4-(1H-pyrrol-1-yl)benzoic acid and 4-(1H-pyrrol-1-yl)benzaldehyde share the pyrrole ring structure but differ in their functional groups.
Phenylmethanol Analogs: Compounds like benzyl alcohol and 4-methylphenylmethanol have similar phenylmethanol structures but lack the pyrrole ring.
The uniqueness of [4-(1H-Pyrrol-1-yl)phenyl]methanol lies in its combination of the pyrrole ring and phenylmethanol moiety, which imparts distinct chemical and biological properties.
属性
IUPAC Name |
(4-pyrrol-1-ylphenyl)methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO/c13-9-10-3-5-11(6-4-10)12-7-1-2-8-12/h1-8,13H,9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQQQPLUFBVYLRE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)C2=CC=C(C=C2)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10344785 |
Source


|
| Record name | [4-(1H-Pyrrol-1-yl)phenyl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10344785 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
143426-51-1 |
Source


|
| Record name | [4-(1H-Pyrrol-1-yl)phenyl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10344785 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: What is the significance of the interaction between [4-(1H-Pyrrol-1-yl)phenyl]methanol and the pVHL:EloB:EloC complex?
A: The research paper titled "pVHL:EloB:EloC in complex with (4-(1H-pyrrol-1-yl)phenyl)methanol" [] investigates the binding of [4-(1H-Pyrrol-1-yl)phenyl]methanol to the pVHL:EloB:EloC complex. This complex plays a crucial role in cellular processes, particularly in the regulation of hypoxia-inducible factor (HIF). Understanding how small molecules like [4-(1H-Pyrrol-1-yl)phenyl]methanol interact with this complex can provide valuable insights into potential therapeutic targets and drug development strategies.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[[2-[[1-[2-(7-Methoxy-2-oxochromen-4-yl)acetyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]acetic acid](/img/structure/B130471.png)











